

# Application Notes and Protocols for Measuring Pharmacodynamic Effects of GSK2190915

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## Compound of Interest

Compound Name: *Fibroflapon Sodium*

Cat. No.: *B607448*

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## Introduction

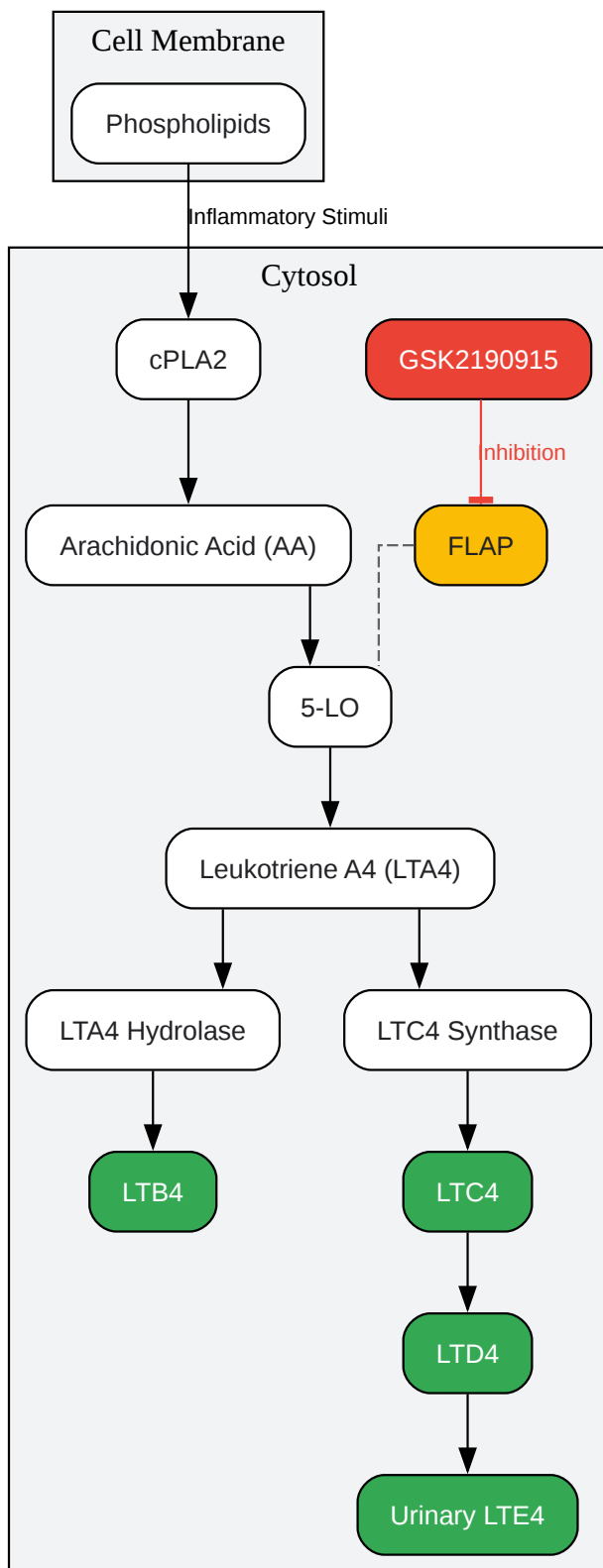
GSK2190915 is a potent and selective inhibitor of 5-lipoxygenase-activating protein (FLAP). FLAP is a critical component in the biosynthesis of leukotrienes, which are pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases, including asthma.[1][2][3] By inhibiting FLAP, GSK2190915 effectively blocks the production of all leukotrienes, including Leukotriene B4 (LTB4) and the cysteinyl leukotrienes (CysLTs), offering a promising therapeutic strategy for controlling inflammation.[1][2][3]

These application notes provide a detailed overview of the methodologies used to measure the pharmacodynamic (PD) effects of GSK2190915. The primary PD biomarkers for assessing the activity of GSK2190915 are the inhibition of LTB4 production in whole blood and the reduction of urinary Leukotriene E4 (LTE4) levels.[1][4]

## Mechanism of Action: Inhibition of the Leukotriene Biosynthesis Pathway

GSK2190915 exerts its pharmacological effect by binding to the 5-lipoxygenase-activating protein (FLAP), thereby preventing the interaction between FLAP and 5-lipoxygenase (5-LO). This action inhibits the initial step in the leukotriene biosynthesis pathway, the conversion of arachidonic acid to leukotriene A4 (LTA4). Consequently, the production of all downstream

leukotrienes, including the potent chemoattractant LTB<sub>4</sub> and the bronchoconstrictive cysteinyl leukotrienes (LTC<sub>4</sub>, LTD<sub>4</sub>, and LTE<sub>4</sub>), is suppressed.



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**Caption:** Leukotriene biosynthesis pathway and the inhibitory action of GSK2190915.

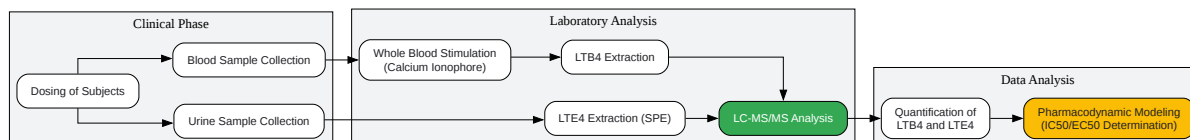
## Summary of Pharmacodynamic Effects

The pharmacodynamic properties of GSK2190915 have been evaluated in clinical studies, demonstrating dose-dependent inhibition of key biomarkers.

Parameter	Value	Population	Study Type	Reference
LTB4 Inhibition (IC50)	76 nM	Human Blood (in vitro)	Preclinical	[1]
LTB4 Inhibition (EC50)	85 nM	Western European	Phase I	[1][4]
LTB4 Inhibition (EC50)	89 nM	Japanese	Phase I	[1][4]
Urinary LTE4 Inhibition	Near complete inhibition at doses $\geq 50$ mg (24h post-dose)	Western European & Japanese	Phase I	[1][4]
Blood LTB4 Inhibition	Near complete inhibition at doses $\geq 150$ mg (24h post-dose)	Western European & Japanese	Phase I	[1][4]

## Experimental Workflow for PD Analysis

The general workflow for assessing the pharmacodynamic effects of GSK2190915 involves the collection of blood and urine samples from subjects, followed by specific laboratory procedures to quantify LTB4 and LTE4 levels.



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## References

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